2-Chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
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Overview
Description
2-Chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing two oxygen atoms and one nitrogen atom in a five-membered ring structure. This particular compound has a chloro group, a cyclopropyl group, and a phenyl group attached to the oxadiazole ring, making it a unique and potentially useful molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature. This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents onto the oxadiazole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions can include chlorinated derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or as a probe in biochemical studies.
Medicine: : The compound could be investigated for its pharmacological properties, such as antimicrobial or anti-inflammatory activities.
Industry: : It may find use in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
2-Chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can be compared with other oxadiazole derivatives, such as 2-(1,2,4-oxadiazol-5-yl)anilines. These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties.
Properties
IUPAC Name |
2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-8(15)13(19)16-11-4-2-3-10(7-11)14-17-12(18-20-14)9-5-6-9/h2-4,7-9H,5-6H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLNBQHKZTYCFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=NC(=NO2)C3CC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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